

PAP-1 expression in lymphoma and melanoma

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Compound Focus: Pap-1

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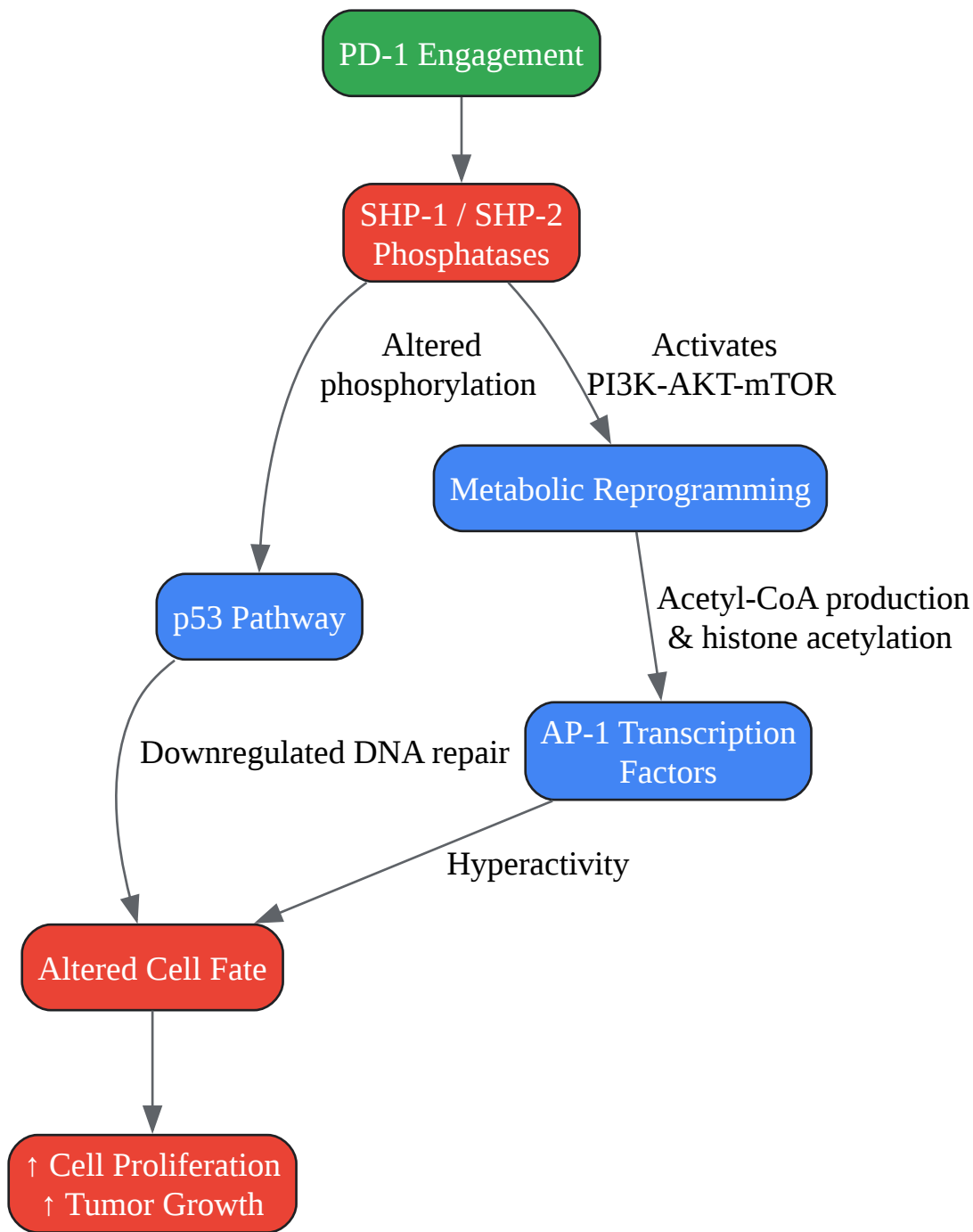
PD-1 Expression in Lymphoma

PD-1 expression has significant but divergent roles in different lymphomas, acting as either a tumor suppressor in T-cell lymphomas or a pro-survival signal in certain B-cell lymphomas.

The table below summarizes the expression and functional impact of PD-1/PD-L1 across various non-Hodgkin lymphoma (NHL) subtypes:

Lymphoma Subtype	PD-1/PD-L1 Expression	Functional Role & Prognostic Impact
Diffuse Large B-Cell Lymphoma (DLBCL)	Tumor Cells: 10-61% of cases [1] Microenvironment: 15-26% of cases have PD-L1+ immune cells [1]	Associated with lower overall survival; PD-1 expression on lymphoma cells mediates proliferation [1] [2]
Richter Transformation (RT)	Robust PD-1 expression, significantly higher than in CLL-involved lymph nodes [2]	Enhanced cell proliferation <i>in vitro</i> and <i>in vivo</i> ; associated with ibrutinib therapy [2]
T-cell NHL (T-NHL)	PDCD1 (gene for PD-1) is a key tumor suppressor, recurrently inactivated [3]	PD-1 loss enforces a metabolic switch to glycolysis and restrains AP-1 activity; predicts inferior prognosis [3]
Classical Hodgkin Lymphoma (cHL)	Near-uniform genetic alteration of 9p24.1 increases PD-L1/PD-L2 expression on HRS cells [4]	Creates a genetic basis for immune evasion; makes cHL uniquely sensitive to PD-1 blockade [4]

The signaling pathways involved in PD-1 function in lymphoma cells can be visualized as follows:



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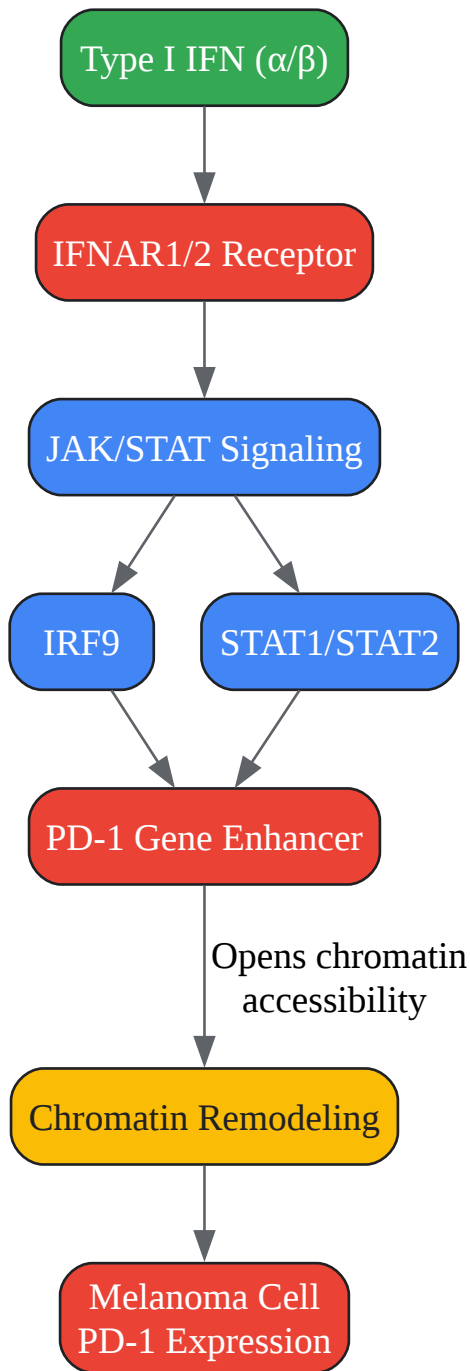
PD-1 signaling in lymphoma cells drives proliferation via SHP phosphatases, impacting p53 and metabolism.

PD-1 Expression in Melanoma

In melanoma, PD-1 expression is not restricted to T-cells but is also found on melanoma cells themselves, induced by the tumor microenvironment.

Melanoma Subtype	PD-L1 Expression Frequency	Association & Notes
Chronic Sun-Damaged (CSD)	62% [5]	Highest proportion of PD-L1(+) tumors; associated with response to immunotherapy.
Mucosal	44% [5]	Proportion on par with conventional cutaneous melanoma.
Acral	31% [5]	Proportion on par with conventional cutaneous melanoma.
Conventional Cutaneous	~35% [5]	Baseline for comparison.
Uveal	10% [5]	Lowest proportion; may underpin lower response rates to anti-PD-1 therapy.

The regulation of PD-1 on melanoma cells involves a distinct pathway, primarily driven by type I interferons:



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Type I interferon signaling via JAK/STAT pathway induces PD-1 expression on melanoma cells.

Key Experimental Methods for Detection

The assessment of PD-1/PD-L1 expression and related pathways relies on several established technical protocols.

Method	Application	Key Details from Literature
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| **Immunohistochemistry (IHC)** | Detect protein expression in FFPE tissue sections [1] [6] [5]. | **Common Antibodies:**

- PD-1: Clone NAT105 [2]
- PD-L1: Clones EPR1161, SP142, SP263, E1L3N [1] **Scoring:** Typically, $\geq 5\%$ tumor cell membrane staining is positive [5]. | | **Flow Cytometry** | Quantify protein expression on live cells from cell lines or primary samples [7] [2]. | Used to confirm surface expression of PD-1, IFNAR, and IFNGR on human and murine melanoma and lymphoma cells [7] [2]. | | **Western Blot** | Detect and semi-quantify protein expression in cell lysates [2]. | Used to validate PD-1 expression in lymphoma cell lines and assess signaling proteins like p53 and SHP-1/2 [2]. | | **Gene Expression Analysis (RNA-seq)** | Profile transcriptomic changes [7] [3]. | Identified metabolic reprogramming in PD-1-deficient T-NHL [3] and pathways in PD-1+ melanoma cells [7]. | | **Chromatin Immunoprecipitation (ChIP)** | Study transcription factor binding to specific genomic regions [7]. | Confirmed binding of pSTAT1/2 and IRF9 to the PD-1 gene enhancer in melanoma cells after IFN- α/β treatment [7]. | | **Functional Assays (In Vitro)** | Assess impact on cell growth and metabolism [2] [3]. | **Proliferation:** Lentiviral PD-1 overexpression/knockdown [2]. **Metabolism:** Extracellular flux analysis (Seahorse) to measure ECAR/OCR [3]. |

Interpretation for Drug Development

The divergent role of PD-1 as a tumor suppressor in T-cells versus its potential pro-tumorigenic role in B-cell lymphomas and melanoma cells is a critical consideration for drug development.

- **Mechanism of Action:** The efficacy of PD-1 blockade in B-cell lymphomas or melanoma may involve both the restoration of T-cell function and a direct inhibitory effect on PD-1-expressing tumor cells [2].
- **Biomarker Strategies:** The heterogeneity of PD-L1 expression across and within melanoma subtypes [5] complicates its use as a standalone predictive biomarker. Multi-analyte approaches are needed.
- **Combination Therapy:** The finding that type I interferon signaling induces melanoma-intrinsic PD-1 [7] suggests that clinically approved JAK/STAT inhibitors could potentially antagonize the efficacy of anti-PD-1 immunotherapy, an important consideration for patient management.

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